

# An In-depth Technical Guide to the Properties of Isoheptyl Bromide

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## Compound of Interest

Compound Name: 1-Bromo-5-methylhexane

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Introduction: Isoheptyl bromide, systematically named **1-bromo-5-methylhexane** (CAS No: 35354-37-1), is a primary alkyl halide. As an isomer of bromoheptane, its branched structure imparts specific physical and chemical properties that are of interest in various fields of organic synthesis.<sup>[1]</sup> It serves as a valuable intermediate, allowing for the introduction of the isoheptyl group into molecules, a common motif in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.<sup>[1][2]</sup> This document provides a comprehensive overview of the known experimental properties of isoheptyl bromide, detailed experimental protocols for its synthesis and characterization, and a theoretical discussion of its chemical reactivity.

## Quantitative Data Summary

The experimental physical and spectroscopic properties of isoheptyl bromide (**1-bromo-5-methylhexane**) are summarized in the tables below for clear comparison and reference.

### Table 1: Physical and Chemical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>15</sub> Br	[2][3]
Molecular Weight	179.10 g/mol	[2][4]
Appearance	Colorless liquid	[1][2]
Boiling Point	162-163 °C	[2][5]
Density	1.103 g/cm <sup>3</sup>	[2][4]
Refractive Index (n <sub>D</sub> )	1.4485 - 1.449	[2][4]
Flash Point	57 °C	[2][6]
Water Solubility	Not miscible	[2][5]
Solubility	Soluble in alcohols, ethers, acetonitrile (slightly), chloroform (slightly)	[1][2]

## Table 2: Spectroscopic Data (<sup>1</sup>H and <sup>13</sup>C NMR)

Spectra referenced from a 400 MHz spectrometer in CDCl<sub>3</sub>[7]

<sup>1</sup> H NMR Data		<sup>13</sup> C NMR Data		
Assignment	Chemical Shift (ppm)	Multiplicity & Coupling (J)	Assignment	Chemical Shift (ppm)
H-1 (-CH <sub>2</sub> Br)	3.41	t, J = 6.9 Hz	C-1 (-CH <sub>2</sub> Br)	34.1
H-2 (-CH <sub>2</sub> -)	1.83	m	C-2 (-CH <sub>2</sub> -)	33.1
H-3 (-CH <sub>2</sub> -)	1.42	m	C-3 (-CH <sub>2</sub> -)	26.0
H-4 (-CH <sub>2</sub> -)	1.19	m	C-4 (-CH <sub>2</sub> -)	38.0
H-5 (-CH-)	1.54	m	C-5 (-CH-)	27.8
H-6, H-7 (-CH <sub>3</sub> )	0.88	d, J = 6.6 Hz	C-6, C-7 (-CH <sub>3</sub> )	22.5

**Table 3: Mass Spectrometry and Infrared Spectroscopy Data**

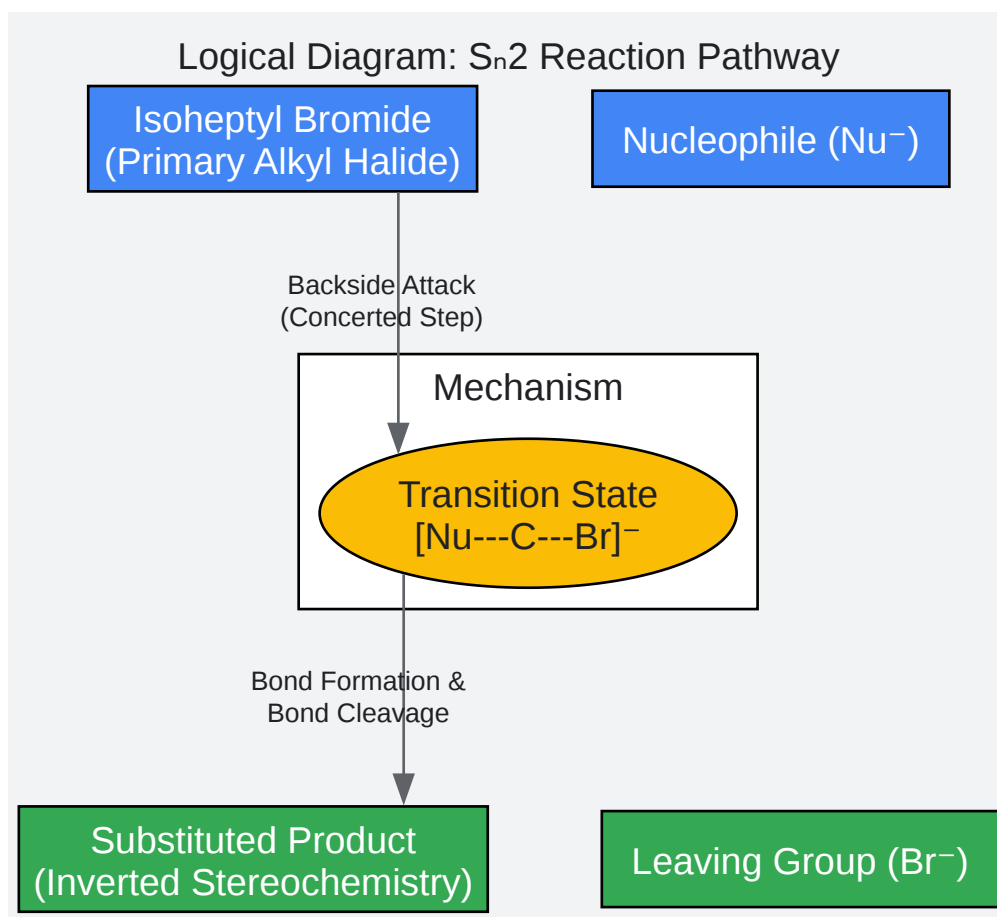
Spectroscopy Type	Key Peaks / Wavenumbers	Source(s)
Mass Spectrometry (EI)	m/z 179/181 (M+), 137, 163	[7]
Infrared (IR) Spectroscopy	Characteristic C-H stretching (~2850-2960 cm <sup>-1</sup> ), C-H bending (~1465 cm <sup>-1</sup> , ~1370 cm <sup>-1</sup> ), and C-Br stretching (typically ~500-680 cm <sup>-1</sup> )	[3]

## Theoretical Properties and Reactivity

As a primary alkyl halide, the carbon atom bonded to the bromine in isoheptyl bromide is not sterically hindered.[8] This structural feature dictates its reactivity, making it an excellent substrate for bimolecular nucleophilic substitution (S<sub>N</sub>2) reactions.[9]

- **S<sub>N</sub>2 Reactivity:** The S<sub>N</sub>2 mechanism is favored due to the accessibility of the electrophilic carbon for backside attack by a nucleophile. The reaction proceeds in a single, concerted step where the nucleophile attacks as the bromide leaving group departs.[8][10] Steric hindrance is the primary factor governing S<sub>N</sub>2 reaction rates, and for primary halides like isoheptyl bromide, this barrier is low.[9]
- **S<sub>N</sub>1 Reactivity:** The S<sub>N</sub>1 pathway is highly disfavored. This mechanism involves the formation of a carbocation intermediate.[8] The primary carbocation that would result from the departure of the bromide ion is highly unstable and energetically unfavorable, making this pathway kinetically inaccessible under normal conditions.[9]

The following diagram illustrates the logical relationship of the preferred S<sub>N</sub>2 reaction pathway.



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Logical Diagram: S<sub>N</sub>2 Reaction Pathway

## Experimental Protocols

Detailed methodologies for the synthesis and characterization of isoheptyl bromide are provided below. These protocols are representative and may be adapted based on available laboratory equipment and reagents.

### Synthesis of 1-Bromo-5-methylhexane

This protocol is adapted from a literature procedure for the synthesis of isoheptyl bromide from its corresponding mesylate precursor.<sup>[7]</sup>

Objective: To synthesize **1-bromo-5-methylhexane** via nucleophilic substitution.

Materials:

- 5-methyl-1-hexanol (or its mesylate derivative, 5-methylhexyl methanesulfonate)
- Lithium bromide (LiBr)
- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Deionized water
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Separatory funnel, rotary evaporator

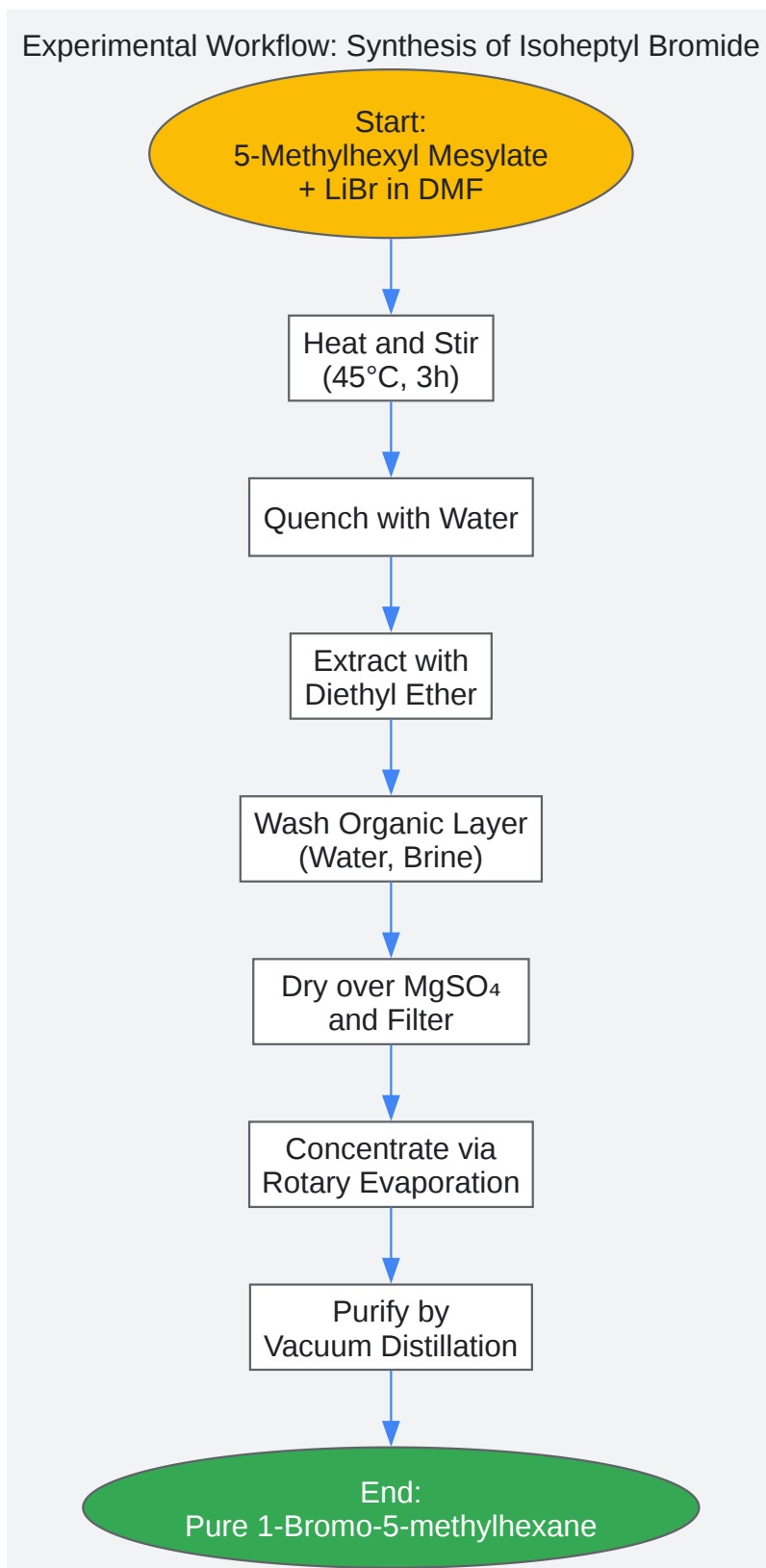
#### Procedure:

- Preparation (if starting from alcohol): If starting with 5-methyl-1-hexanol, it must first be converted to a suitable leaving group, such as a tosylate or mesylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine in a non-protic solvent.
- Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve lithium bromide (approx. 3.0 equivalents) in anhydrous DMF.
- Addition of Substrate: To the stirred LiBr solution, slowly add a solution of 5-methylhexyl methanesulfonate (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.
- Heating: Heat the reaction mixture to approximately 45-50 °C. Maintain this temperature and continue stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by adding a significant volume of deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
- **Purification:** The crude **1-bromo-5-methylhexane** can be purified by fractional distillation under reduced pressure to yield the final, pure product.

The following diagram outlines the experimental workflow for this synthesis.

## Experimental Workflow: Synthesis of Isoheptyl Bromide

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